2,8-Dibromo-5,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8-Dibromo-5,11-dithia-4,6,10,12-tetrazatricyclo[73003,7]dodecane is a complex organic compound characterized by its unique structure, which includes bromine, sulfur, and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Dibromo-5,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodecane typically involves multiple steps, starting from simpler organic molecules. One common method involves the bromination of a precursor compound, followed by cyclization reactions to form the tricyclic structure. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated systems and advanced analytical techniques ensures consistent quality and reduces production costs .
Chemical Reactions Analysis
Types of Reactions
2,8-Dibromo-5,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodecane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove bromine atoms or reduce other functional groups.
Substitution: This reaction can replace bromine atoms with other substituents, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
2,8-Dibromo-5,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodecane has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Its unique structure allows it to interact with biological targets, making it a candidate for developing new pharmaceuticals.
Mechanism of Action
The mechanism by which 2,8-Dibromo-5,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodecane exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved can vary depending on the specific application but often include modulation of signaling pathways and inhibition of key enzymes .
Comparison with Similar Compounds
Similar Compounds
5,8-Dibromo-2,11-dithia-3,3pyridino-paracyclo-phane: This compound has a similar structure but differs in the arrangement of its atoms and functional groups.
4,7-Dibromobenzo[1,2-c4,5-c’]bis([1,2,5]thiadiazole): Another structurally related compound with different chemical properties and applications.
Uniqueness
2,8-Dibromo-5,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodecane is unique due to its specific arrangement of bromine, sulfur, and nitrogen atoms, which confer distinct reactivity and stability. This makes it particularly valuable for applications requiring robust and versatile chemical scaffolds .
Properties
Molecular Formula |
C6H10Br2N4S2 |
---|---|
Molecular Weight |
362.1 g/mol |
IUPAC Name |
2,8-dibromo-5,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodecane |
InChI |
InChI=1S/C6H10Br2N4S2/c7-1-3-5(11-13-9-3)2(8)6-4(1)10-14-12-6/h1-6,9-12H |
InChI Key |
URJGUDSCTFDIFI-UHFFFAOYSA-N |
Canonical SMILES |
C12C(C(C3C(C1Br)NSN3)Br)NSN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.